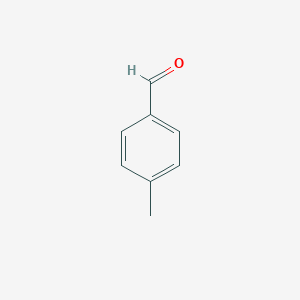

4-Methylbenzaldehyde

概要

説明

- 香料、トリアリールメタン系染料、その他の特殊化学品の製造において、有機合成の中間体として重要な役割を果たしています。

- この化合物は、p-キシレン のUV光照射による酸素化において、光誘起電子移動機構を伴う主要な酸素化生成物として生成されます .

p-トルアルデヒド: は、化学式 を持つ芳香族アルデヒドです。無色の液体です。

製法

- 工業的な製造方法は様々ですが、p-キシレン の酸化が主な経路です。

p-トルアルデヒド: は、通常、 を酸化することで合成されます。反応条件には、クロム酸や過マンガン酸カリウムなどの酸化剤の使用が含まれます。

準備方法

- Industrial production methods may vary, but the oxidation of p-xylene remains the primary route.

p-Tolualdehyde: is typically synthesized by oxidizing . The reaction conditions involve the use of an oxidizing agent, such as chromic acid or potassium permanganate.

化学反応の分析

Friedel-Crafts Formylation

The classical route involves formylation of toluene via the Gattermann-Koch reaction :

This method requires anhydrous conditions and faces challenges with regioselectivity due to competing ortho/para isomer formation .

Diels-Alder/Dehydrogenation Route

A biomass-derived approach uses isoprene and acrolein:

Step 1 : Diels-Alder reaction catalyzed by Lewis acidic ionic liquids (e.g., BmimCl-ZnCl₂):

Step 2 : Dehydrogenation using graphite oxide/O₂:

| Catalyst | Conversion (%) | Yield (%) |

|---|---|---|

| Graphite oxide | 95 | 80 |

| HY molecular sieve | 80 | 56 |

| Data from patent CN104693016A |

Cannizzaro Reaction

As a non-enolizable aldehyde, this compound undergoes base-induced disproportionation :

This reaction is favored under strong alkaline conditions (e.g., 50% NaOH) .

Thiosemicarbazone Formation

Reaction with thiosemicarbazide produces antimicrobial derivatives:

Conditions : Reflux in methanol (3 hr); recrystallized from ethyl acetate .

Terephthalic Acid Production

This compound serves as a precursor to terephthalic acid (TPA) via oxidation:

TPA is critical for PET plastic manufacturing .

Reactivity Insights

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

4-Methylbenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of:

- Fragrances : Its cherry-like scent makes it a desirable component in the fragrance industry.

- Dyes : It is used in synthesizing triarylmethane dyes, which are important for coloring textiles and other materials.

- Pharmaceuticals : The compound is involved in synthesizing various pharmaceutical agents, including heterocycles.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Friedel-Crafts Formylation : Utilizing toluene and carbon monoxide under Gattermann-Koch conditions to produce this compound .

- Photoinduced Reactions : Generated as a major product during the UV light-irradiated oxygenation of p-xylene.

Biological Applications

Antifungal Properties

Research indicates that benzaldehyde derivatives, including this compound, exhibit antifungal activity. They disrupt fungal antioxidation systems, making them potential candidates for developing antifungal agents.

Acaricidal Activity

A study highlighted that this compound has shown significant acaricidal effects against common mites such as Dermatophagoides spp. In bioassays, it demonstrated effective toxicity levels comparable to established acaricides .

Industrial Applications

Precursor to Terephthalic Acid

this compound is a precursor for terephthalic acid, which is widely used in producing plastics and fibers such as PET (polyethylene terephthalate)【5】【7】. This application underscores its importance in the polymer industry.

Use in Polymer Chemistry

The compound is also utilized as a starting material for synthesizing polymers. For instance, it can be converted into oligo- and poly(1,4-phenyleneethenylene)s through reactions with Schiff bases under alkaline conditions【9】.

Toxicological Information

While this compound has beneficial applications, it also poses certain health risks. The compound has an LD50 value of approximately 1600 mg/kg when tested on rats, indicating it is harmful but not acutely toxic at lower concentrations【1】. Safety measures should be considered when handling this compound.

-

Acaricidal Efficacy Study

In a comparative study of various methylbenzaldehyde derivatives against Dermatophagoides spp., this compound was found to have an LD50 value that indicated high efficacy compared to traditional acaricides like DEET【2】. -

Synthesis of Heterocycles

A research project demonstrated the use of this compound in synthesizing complex heterocycles through reactions with various nucleophiles, showcasing its versatility in organic synthesis【9】.

作用機序

- p-トルアルデヒド がその効果を発揮する正確な分子標的および経路は、まだ十分に研究されていません。そのメカニズムを解明するためには、さらなる研究が必要です。

類似化合物との比較

- 類似の化合物には、他のアルデヒド(例えば、ベンズアルデヒド、o-トルアルデヒド)や芳香族誘導体があります。

p-トルアルデヒド: は、ベンゼン環のパラ位にメチル基を持つという特定の構造により、ユニークです。

生物活性

4-Methylbenzaldehyde, also known as p-tolualdehyde, is an aromatic aldehyde with the molecular formula C8H8O. It is characterized by a methyl group attached to the benzaldehyde structure, influencing its biological activity. This article reviews the biological properties of this compound, including its antimicrobial, antioxidant, and potential therapeutic effects, supported by case studies and research findings.

- Molecular Formula : C8H8O

- CAS Number : 104-87-0

- IUPAC Name : this compound

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria.

Research Findings:

- Bacterial Inhibition : In vitro studies indicated that this compound exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be effective at low concentrations, suggesting its potential as a natural antimicrobial agent .

- Acaricidal Effects : Research highlighted its effectiveness as an acaricide against Dermatophagoides spp., common house dust mites. The LD50 values indicated that this compound is significantly more effective than traditional acaricides like DEET .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging method.

Key Findings:

- DPPH Scavenging : Studies reported that this compound showed a concentration-dependent increase in free radical scavenging activity, comparable to established antioxidants .

- Mechanism of Action : The antioxidant effect is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ünaldi & Demir (2019) investigated the antimicrobial properties of various benzaldehyde derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of multiple bacterial strains. The study concluded that the presence of the methyl group enhances its antimicrobial properties compared to other benzaldehydes .

Case Study 2: Acaricidal Potential

Another research focused on the acaricidal effects of this compound derivatives showed promising results against house dust mites. The study revealed that these compounds could serve as alternatives to chemical acaricides, providing a safer option for allergen control .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli; MIC values indicate low concentrations are sufficient for inhibition. |

| Antioxidant | DPPH assay shows significant free radical scavenging activity; effectiveness increases with concentration. |

| Acaricidal | Highly effective against Dermatophagoides spp.; LD50 values indicate superior efficacy compared to DEET. |

特性

IUPAC Name |

4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLOVSHXALFLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041520 | |

| Record name | 4-Methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a floral odor; [HSDB] | |

| Record name | Benzaldehyde, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

204 °C, BP: 106 °C at 10 mm Hg, 204.00 °C. @ 760.00 mm Hg | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform, In water, 2.27X10+3 mg/L at 25 °C, 2.27 mg/mL at 25 °C | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0194 g/cu cm at 17 °C | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

104-87-0 | |

| Record name | 4-Methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolualdehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAX22QZ28Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-6 °C | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methylbenzaldehyde?

A1: this compound has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.

Q2: How can this compound be spectroscopically characterized?

A: this compound exhibits characteristic spectroscopic signatures. For instance, it shows a negative 7J(CHO, CH3) coupling constant of −0.030 Hz in CS2/C6D12/TMS and (−)0.035 Hz in acetone-d6 solutions at 297 K, a phenomenon attributed to the significant contribution of a valence bond structure with an ionic carbonyl bond. []

Q3: What are the common synthetic applications of this compound?

A: this compound serves as a versatile building block in organic synthesis. It is commonly employed in condensation reactions, such as the Claisen-Schmidt condensation, to produce chalcones. [] Additionally, it can undergo benzoin condensation in the presence of a cyanide ion catalyst to form α-hydroxy ketones. []

Q4: How does this compound react in the presence of thiosemicarbazide?

A: The reaction of this compound with thiosemicarbazide leads to the formation of this compound thiosemicarbazone. This compound is characterized by an intramolecular N—H⋯N hydrogen bond, which stabilizes its molecular conformation. []

Q5: Can this compound be used to synthesize polymers?

A: Yes, this compound can be used as a starting material for polymer synthesis. For example, it can be converted to 2-alkoxy-4-methylbenzaldehydes, which then form Schiff bases. These Schiff bases undergo intermolecular self-condensation in alkaline conditions to yield oligo- and poly(1,4-phenyleneethenylene)s with a regular constitution and (E)-configuration. []

Q6: Can this compound be used as a starting material for the synthesis of heterocyclic compounds?

A: Absolutely. this compound plays a crucial role in constructing various heterocycles. For instance, it reacts with 6-aminopyrimidine-2,4(1H,3H)-dione and 5,5-dimethyl-1,3-cyclohexanedione to yield 8,8-dimethyl-5-(4-methylphenyl)-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. [] It also acts as a precursor in synthesizing 2,3-dihydro-1H-pyrrolo[1,2-a]indoles through a series of reactions, starting with its conversion to 2-bromo-5-methoxy-4-methylbenzaldehyde. []

Q7: How do derivatives of this compound, specifically benzaldehyde derivatives, interact with human and mouse CYP2A enzymes?

A: Benzaldehyde derivatives demonstrate differential inhibition of human CYP2A6 and mouse CYP2A5 enzymes. This compound and 4-methoxybenzaldehyde exhibit potent inhibition of CYP2A6 with Kic values of 0.36 µM and 0.73 µM, respectively. Notably, except for 4-methoxybenzaldehyde, all tested compounds showed differential inhibition of CYP2A5 and CYP2A6. []

Q8: How is this compound employed in the synthesis of metal complexes?

A: this compound serves as a precursor for ligands used in the synthesis of transition metal complexes. For example, it can react with 2-amino-6-nitrobenzothiazole to produce Schiff base ligands, which subsequently coordinate with Co(II), Ni(II), and Cu(II) ions to form complexes with octahedral or square planar/tetrahedral geometries. []

Q9: How does water influence the aerobic oxidation of this compound in the presence of cobalt-based catalysts?

A: The presence of water significantly influences the aerobic oxidation of this compound catalyzed by cobalt-based catalysts (Co, Co/Mn/Br, and Co/Mn). Increasing water concentration in acetic acid leads to a decrease in the rates of elementary steps in both Co/Br and Co/Mn/Br catalyzed reactions. This behavior is attributed to the replacement of acetic acid ligands with water ligands in the coordination sphere of the catalyst metals. []

Q10: What is the role of this compound in the synthesis of porphyrin complexes?

A: this compound acts as a key reactant in the synthesis of porphyrins like 5,10,15,20-tetrakis(4-tolyl)porphyrin [H2TTP]. In this reaction, this compound condenses with pyrrole in propionic acid to yield the desired porphyrin structure. []

Q11: What is the antifungal activity of D-glucosamine Schiff base derived from this compound?

A: The D-glucosamine Schiff base synthesized from this compound exhibits good antifungal activity against Colletotrichum musae and Colletotrichum gloeosporioides. []

Q12: Are there any reported applications of this compound in the context of enantioselective catalysis?

A: Yes, this compound is used as a substrate in enantioselective aldol reactions catalyzed by chiral organocatalysts. Specifically, (R)- or (S)-PicAm-2 has been shown to catalyze the aldol reaction between cyclohexanone and this compound with high enantioselectivity (95-99% ee). []

Q13: What is the role of this compound in flavor and fragrance applications?

A: this compound is a known flavor and fragrance compound. It is identified as a key compound contributing to the popcorn flavor in fragrant rice varieties. [] Additionally, it is found as a bound volatile in kiwifruit, released upon enzymatic hydrolysis. []

Q14: Are there any reported cosmetic or dermatological uses of this compound?

A: Yes, this compound is reported as a component in cosmetic or dermatological preparations. The proportion of this compound and other benzaldehydes used in such formulations is typically less than 5 wt%, and often less than 1 wt%, based on the total weight of the preparation. []

Q15: What are the applications of microporous polyaminal networks synthesized using this compound?

A: Microporous polyaminal networks synthesized using this compound, such as PAN-MP, have potential applications in gas adsorption. These materials, characterized by their high surface area and tunable pore sizes, exhibit high CO2 adsorption capacities and selectivities over N2 and CH4, making them promising candidates for carbon capture and gas separation technologies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。